molecular formula C19H32N2O3S B2640240 N-((3s,5s,7s)-adamantan-1-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide CAS No. 1219845-02-9

N-((3s,5s,7s)-adamantan-1-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide

Cat. No.: B2640240
CAS No.: 1219845-02-9
M. Wt: 368.54
InChI Key: HSBIGDKZVADWQC-UHFFFAOYSA-N
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Description

N-((3s,5s,7s)-adamantan-1-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is a complex organic compound characterized by its unique adamantane structure Adamantane is a diamondoid hydrocarbon, known for its stability and rigidity

Scientific Research Applications

Chemistry

In chemistry, N-((3s,5s,7s)-adamantan-1-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound can be used to study the effects of adamantane derivatives on biological systems, including their interactions with proteins and cell membranes.

Medicine

Medically, adamantane derivatives are known for their antiviral and neuroprotective properties. This compound could be explored for similar applications, potentially as a therapeutic agent for diseases such as influenza or neurodegenerative disorders.

Industry

Industrially, the compound’s stability and rigidity make it a candidate for materials science applications, including the development of new polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3s,5s,7s)-adamantan-1-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The starting material, adamantane, undergoes functionalization to introduce the necessary substituents. This can involve halogenation followed by substitution reactions.

    Cyclohexane Derivative Preparation: The cyclohexane ring is functionalized to introduce the carboxamide group. This can be achieved through reactions such as amide formation.

    Coupling Reaction: The adamantane derivative is coupled with the cyclohexane derivative under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3s,5s,7s)-adamantan-1-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide or carboxamide groups.

    Substitution: The adamantane and cyclohexane rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism by which N-((3s,5s,7s)-adamantan-1-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane structure can enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral and antiparkinsonian effects.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral compound similar to amantadine.

Uniqueness

N-((3s,5s,7s)-adamantan-1-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is unique due to its specific combination of the adamantane and cyclohexane structures, along with the sulfonamide and carboxamide functional groups. This unique structure may confer distinct biological activities and chemical properties compared to other adamantane derivatives.

Properties

IUPAC Name

N-(1-adamantyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3S/c1-25(23,24)20-12-13-2-4-17(5-3-13)18(22)21-19-9-14-6-15(10-19)8-16(7-14)11-19/h13-17,20H,2-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBIGDKZVADWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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